1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₐ = 220–280 nm (π→π* transitions in aromatic systems) .
- Thiol-specific absorption shoulders at 320–350 nm .
Table 2: Key spectroscopic assignments
| Technique | Signal/Peak | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 9.69 ppm | Thiol proton (-SH) | |
| IR | 1090 cm⁻¹ | C=S stretching | |
| UV-Vis | 280 nm | Aromatic π→π* transition |
Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis
Density Functional Theory (DFT) Calculations
Molecular Orbital Analysis
- HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity .
- HOMO: Localized on pyrazolo[3,4-d]pyrimidine and thiol groups.
- LUMO: Dominated by benzyl π* orbitals.
- Natural Bond Orbital (NBO) : Strong hyperconjugation between S1 lone pairs and σ*(C4–N5) (stabilization energy: 28.5 kcal/mol) .
Table 3: Computational parameters from DFT studies
| Parameter | Value | Source |
|---|---|---|
| HOMO-LUMO gap | 4.1 eV | |
| C–S bond length | 1.68 Å | |
| NBO stabilization energy | 28.5 kcal/mol |
Molecular Docking Insights
- Docking studies with kinase targets (e.g., EGFR) show sulfur-mediated hydrogen bonds (bond length: 2.1 Å) and hydrophobic interactions with benzyl groups .
Properties
IUPAC Name |
1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCUJURZNGAVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=S)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333679 | |
| Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56156-23-1 | |
| Record name | 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization with Orthoesters or Formamidine Derivatives
- Reaction of o-aminocyanopyrazoles with orthoesters (e.g., triethyl orthoformate) in the presence of acetic anhydride yields pyrazolylimidoformate intermediates.
- Subsequent treatment with hydrazine hydrate and heating promotes cyclization to pyrazolo[3,4-d]pyrimidines.
- This method provides a reliable route to the fused heterocyclic core and has been reported with variations in solvents and temperatures to optimize yields.
Specific Preparation of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
The 1-benzyl substitution is introduced by alkylation of the pyrazolo[3,4-d]pyrimidine-4-thiol core. A typical synthetic sequence is as follows:
Starting Material Preparation
Alkylation Step
- The thiol group is alkylated using benzyl halides (e.g., benzyl bromide or chloride).
- The reaction is carried out in a basic medium such as sodium hydroxide in a mixed solvent system (ethanol/water 50%) at elevated temperatures (~90°C) for several hours.
- The reaction proceeds via nucleophilic substitution where the thiolate anion attacks the benzyl halide to form the this compound.
Purification
- After completion, the mixture is concentrated under vacuum.
- The residue is purified by recrystallization or chromatographic methods using silica gel and appropriate solvents.
- Drying agents such as anhydrous sodium sulfate are used to remove moisture from organic extracts.
Alternative Methods and Catalytic Approaches
Microwave-Assisted Synthesis
- Microwave irradiation has been applied to accelerate the cyclization steps in pyrazolo[3,4-d]pyrimidine synthesis.
- This technique offers higher yields, reduced reaction times, and cleaner reaction profiles compared to conventional heating.
- For example, cyclization of ortho-amino esters of pyrazole with nitriles under microwave conditions efficiently produces pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which can be further converted to thiol analogs.
Catalytic Cross-Coupling for Substituted Derivatives
- Suzuki-Miyaura cross-coupling reactions catalyzed by rGO-Ni@Pd catalysts have been reported for preparing substituted pyrazolo[3,4-d]pyrimidine derivatives.
- Although primarily used for aryl substitutions, such catalytic methods may be adapted for introducing benzyl groups or other substituents on the pyrazolo ring system.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The alkylation step to introduce the benzyl group is sensitive to reaction conditions; temperature control and stoichiometry of base and alkyl halide are critical for high yield and purity.
- Solvent-free fusion methods for thiol introduction reduce solvent waste and reaction time, aligning with green chemistry principles and improving scalability.
- Microwave-assisted synthesis significantly reduces reaction time from hours to minutes while maintaining or improving yields, beneficial for rapid library synthesis in medicinal chemistry.
- Catalytic cross-coupling methods offer a route to diversify substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold but require careful catalyst preparation and handling.
Chemical Reactions Analysis
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H10N4S
- Molecular Weight : 242.3 g/mol
- IUPAC Name : 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
The compound's structure features a pyrazolo-pyrimidine core with a thiol group, which contributes to its reactivity and biological activity.
Medicinal Chemistry
Antitumor Activity :
this compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. Inhibition of CDK2 leads to reduced cell proliferation in cancer cells, making this compound a candidate for cancer therapy .
Antimicrobial Properties :
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its potential to develop new antimicrobial agents .
EGFR Inhibition :
Recent studies have explored derivatives of pyrazolo[3,4-d]pyrimidine as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is implicated in many cancers. The compound's structural features make it a promising scaffold for developing EGFR-targeted therapies .
Biochemical Research
Enzyme Interaction :
This compound interacts with various enzymes and proteins, influencing metabolic pathways. Its ability to act as an enzyme inhibitor or activator allows it to modulate cellular processes such as signaling and gene expression .
Cell Signaling Pathways :
It has been shown to affect key signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Preparation Methods
The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated ketones. Various methods have been developed to optimize yields and purity .
Case Study 1: Antitumor Efficacy
A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines in vitro. The mechanism was attributed to its action on CDK2, leading to cell cycle arrest .
Case Study 2: Antimicrobial Testing
In vitro testing revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The results suggest its potential utility in developing new antibiotics .
Case Study 3: EGFR Targeting
Research into new derivatives of this compound showed promising anti-proliferative effects against cancer cell lines resistant to standard therapies. These findings highlight its potential as a novel therapeutic agent targeting resistant tumors .
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine-4-thiol Derivatives
Key Observations:
For example, benzyl-substituted analogs show affinity for Src-family kinases (e.g., Fyn), which are critical in leukemia and lymphoma signaling . Phenyl or 4-methylphenyl substituents (e.g., 6-Methyl-1-phenyl-... and 1-(4-Methylphenyl)-...) are associated with broader antifungal activity, likely due to increased membrane permeability .
C-4 Functional Group Impact :
- Thiol (-SH) derivatives exhibit redox-modulating properties, making them potent against oxidative stress-dependent cancers .
- Hydrazine at C-4 (e.g., 1-Ethyl-4-hydrazinyl-... ) introduces nucleophilic reactivity, enhancing cytotoxicity in hepatoma cells but with a narrow therapeutic window .
- Piperazinyl groups improve solubility and kinase selectivity, as seen in 4-(4-Methylpiperazinyl)-1-benzyl... , which targets Fyn and Hck kinases in leukemia models .
Mechanistic Insights from Kinase Inhibition Studies
- This compound and its analogs inhibit Src-family kinases (e.g., Fyn) by competing with ATP binding. For instance, 4c pyrazolo[3,4-d]pyrimidine (a close analog) reduces Fyn phosphorylation in leukemia cells, inducing apoptosis and cell cycle arrest at G₀/G₁ phase .
- Comparatively, 4-(4-Methylpiperazinyl)-1-benzyl... shows higher selectivity for Hck kinase, a target in HIV-associated lymphomas .
Biological Activity
Overview
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C12H10N4S. It has garnered attention in medicinal chemistry due to its potential as an anticancer agent, particularly through its interaction with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Target of Action:
The primary target for this compound is CDK2. By inhibiting CDK2 activity, this compound disrupts the cell cycle, leading to reduced cell proliferation, especially in cancerous cells .
Mode of Action:
The compound binds to CDK2, preventing its interaction with cyclins and thereby inhibiting downstream signaling pathways essential for cell division. This inhibition can lead to apoptosis in cancer cells .
This compound exhibits a variety of biochemical activities:
- Enzyme Interaction: It can act as both an inhibitor and activator of specific enzymes, influencing metabolic pathways such as glycolysis and the citric acid cycle .
- Cellular Effects: The compound affects gene expression and cellular metabolism by modulating key signaling pathways like MAPK/ERK .
Pharmacokinetics
In silico studies suggest that compounds similar to this compound possess favorable pharmacokinetic properties, including good absorption and distribution profiles . However, stability can be compromised under certain conditions (e.g., exposure to light or heat) .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Anticancer Activity: In vitro studies demonstrated significant anti-proliferative effects against various cancer cell lines. For example, it has been shown to inhibit growth in models of breast cancer by targeting CDK2 .
- Structure-Activity Relationships (SAR): Modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been explored to enhance potency and selectivity against different kinases. Variations in substituents have been linked to improved biological activity .
Case Studies
- In Vitro Studies: A study reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anti-cancer properties .
- Animal Models: In vivo evaluations demonstrated that this compound could significantly reduce tumor growth without systemic toxicity in mouse models of breast cancer. The targeted action on tumor cells suggests a promising therapeutic index .
Data Table: Biological Activity Summary
Q & A
Q. What is the recommended synthetic route for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol?
The compound can be synthesized via nucleophilic substitution. A validated method involves reacting 1H,5H-pyrazolo[3,4-d]pyrimidine-4-thione (3.29 mmol) with benzyl chloride (6.8 mmol) in DMF, using potassium carbonate as a base and tetra--butylammonium bromide as a phase-transfer catalyst. The reaction is stirred for 72 hours, followed by filtration, solvent evaporation, and recrystallization from ethanol (yield: 60%) . Optimization may require adjusting reaction time, solvent volume, or catalyst loading.
Q. What safety protocols are critical during handling?
Essential precautions include:
Q. Which analytical techniques confirm structural integrity and purity?
- NMR : For verifying substitution patterns (e.g., benzyl group integration in H NMR) .
- HPLC : Quantify purity (>95% recommended for pharmacological assays) .
- X-ray crystallography : Resolve bond lengths/angles and validate tautomeric forms (e.g., thiol vs. thione) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Key variables include:
- Catalyst : Tetra--butylammonium bromide enhances reactivity in biphasic systems .
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Time : Extended reaction times (e.g., 72 hours) may be necessary for complete substitution .
- Temperature : Elevated temperatures (50–80°C) could accelerate kinetics but risk side reactions.
Q. What methodologies assess biological activity (e.g., antitumor potential)?
Q. How does X-ray crystallography resolve structural ambiguities?
- Refinement : Hydrogen atoms are placed geometrically (C–H = 0.93–0.96 Å) and refined with . Outliers in diffraction data (e.g., 0 0 2, 1 0 0) are omitted to improve model accuracy .
Q. How should researchers address contradictions in synthetic data?
- Variable analysis : Compare yields from divergent methods (e.g., solvent choice, catalyst absence). For example, omitting tetra--butylammonium bromide may reduce efficiency .
- Statistical tools : Apply ANOVA to identify significant factors (e.g., time vs. temperature).
Q. What is the impact of modifying the benzyl group on physicochemical properties?
Q. How does purity affect pharmacological assay outcomes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
